6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole
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Overview
Description
6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole core, which is a fused ring system containing both benzene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole typically involves multi-step organic reactions
Benzoxazole Core Synthesis: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Pyrazole Introduction: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving a suitable amine and an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituents.
Scientific Research Applications
6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole: can be compared with other heterocyclic compounds containing benzoxazole, pyrazole, and azetidine moieties.
Uniqueness
- The unique combination of benzoxazole, pyrazole, and azetidine rings in this compound contributes to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activities, and therapeutic potential.
Properties
Molecular Formula |
C14H12Cl2N4O |
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Molecular Weight |
323.2 g/mol |
IUPAC Name |
6-chloro-2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C14H12Cl2N4O/c15-10-1-2-12-13(3-10)21-14(18-12)19-5-9(6-19)7-20-8-11(16)4-17-20/h1-4,8-9H,5-7H2 |
InChI Key |
QGFYGXCXXQXLDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC3=C(O2)C=C(C=C3)Cl)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
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